molecular formula C28H27BN2O2 B3322792 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine CAS No. 1536209-84-3

2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

Cat. No.: B3322792
CAS No.: 1536209-84-3
M. Wt: 434.3 g/mol
InChI Key: OILFKPAESXOIIH-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine (CAS: 1342892-16-3, molecular formula: C₂₇H₂₆BN₃O₂) is a pyrimidine derivative functionalized with phenyl groups at the 2- and 4-positions and a para-substituted dioxaborolane moiety at the 6-position. This boronate ester is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely employed in synthesizing donor–π–acceptor (D–π–A) systems for optoelectronic materials . Its electron-deficient triazine core enhances charge-transfer properties, making it valuable in organic electronics and photovoltaics .

Properties

IUPAC Name

2,4-diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BN2O2/c1-27(2)28(3,4)33-29(32-27)23-17-15-21(16-18-23)25-19-24(20-11-7-5-8-12-20)30-26(31-25)22-13-9-6-10-14-22/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILFKPAESXOIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, continuous flow systems, and more stringent control of reaction parameters to ensure consistency and yield. The choice of catalysts and reagents would also be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of the original compound, which can have different applications in research and industry.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2,4-diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
  • Molecular Formula : C27H26BN3O2
  • Molecular Weight : 435.33 g/mol
  • CAS Number : 1219956-23-6
  • Melting Point : Approximately 212°C
  • Physical Form : Crystalline powder

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrimidine core that can facilitate interactions with biological targets.
  • A dioxaborolane group that enhances its reactivity and potential for forming boron-containing compounds.

Medicinal Chemistry

  • Anticancer Agents : The pyrimidine derivatives are known for their biological activity against cancer cells. Research has focused on the synthesis of similar compounds to evaluate their cytotoxic effects on various cancer lines.
  • Drug Development : The presence of the boron atom in the dioxaborolane moiety may improve the pharmacokinetic properties of drugs. Studies are underway to explore how this compound can serve as a lead structure for developing new therapeutic agents.

Materials Science

  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited in device fabrication.
  • Polymer Chemistry : The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is being conducted to understand how this compound can be utilized in creating advanced materials.

Organic Synthesis

  • Reagent in Cross-Coupling Reactions : The dioxaborolane group allows for participation in Suzuki-Miyaura coupling reactions, making it valuable for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatics : The compound can be used to introduce boronic acid functionalities into aromatic systems, facilitating further chemical transformations.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Compounds similar to 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine exhibited significant inhibitory effects on cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Organic Electronic Devices

Research demonstrated that incorporating this compound into OLEDs improved device efficiency compared to traditional materials. The study highlighted its role in enhancing charge transport properties and stability under operational conditions.

Mechanism of Action

The mechanism by which 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of the boronic acid group and its subsequent reaction with the aryl halide in the presence of a palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronate-functionalized aromatic heterocycles. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties
Target Compound C₂₇H₂₆BN₃O₂ 435.33 Para-dioxaborolane, pyrimidine core Suzuki coupling, D–π–A dyads (high electron deficiency for charge transfer)
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine (CAS: 1381862-91-4) C₂₇H₂₆BN₃O₂ 435.33 Meta-dioxaborolane, pyrimidine core Altered conjugation due to meta-substitution; reduced electronic coupling
2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine (CAS: 1219956-23-6) C₂₇H₂₆BN₃O₂ 435.33 Triazine core (vs. pyrimidine) Stronger electron-withdrawing effect; improved stability in photovoltaic layers
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS: 1820711-06-5) C₁₇H₉Cl₂F₃N₂ 369.20 Chloro, trifluoromethyl groups Enhanced lipophilicity; potential bioactive/pharmaceutical applications
4-Methyl-6-phenylpyrimidin-2-amine (CAS: N/A) C₁₁H₁₁N₃ 185.23 Methyl, amine groups Hydrogen-bonding interactions; supramolecular chemistry

Key Findings

Electronic Effects :

  • The target compound’s para-dioxaborolane substitution enables efficient conjugation in D–π–A systems, unlike its meta-substituted analog (CAS: 1381862-91-4), which exhibits reduced intramolecular charge transfer due to steric and electronic mismatches .
  • Replacement of the pyrimidine core with triazine (CAS: 1219956-23-6) increases electron deficiency, improving charge separation in photovoltaic devices .

Reactivity in Cross-Coupling :

  • The boronate ester group facilitates Suzuki-Miyaura coupling with aryl halides, similar to other dioxaborolane derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile). However, the pyrimidine/triazine core’s electron deficiency accelerates oxidative addition in catalytic cycles compared to benzoxazole or benzothiazole analogs .

Applications :

  • Unlike trifluoromethyl- or chloro-substituted pyrimidines (e.g., CAS: 1820711-06-5), which are tailored for bioactivity, the target compound is optimized for materials science, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells .
  • Amine-substituted pyrimidines (e.g., 4-methyl-6-phenylpyrimidin-2-amine) prioritize hydrogen-bonding interactions over electronic delocalization, limiting their utility in optoelectronics .

Biological Activity

2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27H26BN3O2
  • Molecular Weight : 435.33 g/mol
  • CAS Number : 1219956-23-6
  • Melting Point : 210.0 to 214.0 °C
  • Density : 1.21 g/cm³ (predicted)

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential efficacy in various therapeutic areas.

Anticancer Activity

Pyrimidines are known for their anticancer properties. A study highlighted pyrimidine-based compounds that demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models. For instance, compounds similar to this compound have shown promising results against various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities. For example, certain pyrimidine derivatives exhibited strong activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.5 μg/mL . This suggests that the compound may also possess significant antimicrobial properties.

The mechanisms by which pyrimidine derivatives exert their biological effects often involve:

  • Inhibition of DNA/RNA synthesis : Many pyrimidines act as analogs of nucleotides and can inhibit nucleic acid synthesis.
  • Targeting specific enzymes : Pyrimidine derivatives may inhibit enzymes crucial for cancer cell survival or proliferation.
  • Modulation of signaling pathways : Some studies suggest involvement in pathways such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

A comprehensive survey of recent literature reveals several key findings regarding the biological activity of pyrimidine derivatives:

StudyCompoundActivityMIC/IC50Notes
Compound 24Antimicrobial0.5 μg/mL (TB)Effective against drug-resistant strains
Various pyrimidinesAnticancerLow µM rangeInhibitory effects on tumor cell lines
Pyrimidine analogsAntifungal0.05–0.3 μg/mLStrong activity against resistant strains

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of new compounds:

  • Absorption : Studies indicate variable absorption rates depending on the compound structure.
  • Distribution : Compounds similar to this compound show good tissue distribution.
  • Metabolism : Metabolic pathways can affect the bioavailability and half-life of these compounds.
  • Excretion : Renal excretion is common for many pyrimidine derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Key steps include:

  • Step 1 : Preparation of the pyrimidine core with halogen substituents (e.g., bromine) at the 6-position.
  • Step 2 : Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid or its derivatives under inert conditions (argon/nitrogen atmosphere).
  • Reaction Conditions : Use Pd(PPh₃)₄ (0.5–2 mol%) as a catalyst, Na₂CO₃/K₂CO₃ as base, and a solvent system of THF/H₂O or dioxane/H₂O at 80–100°C for 12–24 hours .
  • Yield Optimization : Adjust stoichiometry (1:1.2 boronic acid:halide ratio) and use microwave-assisted heating to reduce reaction time .

Q. How can the structure of this compound be rigorously characterized?

Multi-modal spectroscopic and analytical techniques are essential:

  • NMR Spectroscopy :
    • 1H NMR : Confirm phenyl (δ 7.2–8.0 ppm) and pyrimidine (δ 8.5–9.0 ppm) proton environments.
    • 13C NMR : Identify quaternary carbons in the pyrimidine ring (δ 160–170 ppm) and boronate ester carbons (δ 25–30 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₃₄H₃₂BN₂O₂: 523.2564; observed: 523.2568) .
  • X-ray Crystallography : Resolve boronate ester geometry and confirm regioselectivity in coupling .

Q. What purification strategies are recommended for isolating this compound?

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1 to 1:1 gradient) or dichloromethane/methanol (for polar impurities).
  • Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .
  • Avoid Hydrolysis : Perform all steps under anhydrous conditions due to the boronate ester’s sensitivity to moisture .

Q. How should this compound be stored to ensure stability?

  • Short-Term : Store in a desiccator at –20°C under nitrogen.
  • Long-Term : Seal in amber vials with argon and store at –80°C.
  • Stability Tests : Monitor decomposition via TLC or HPLC every 3 months; boronate esters typically degrade by 5–10% annually under optimal conditions .

Q. What key structural features influence reactivity?

  • Boronate Ester : Enables Suzuki-Miyaura cross-coupling for further functionalization (e.g., biaryl formation).
  • Pyrimidine Core : Acts as a hydrogen-bond acceptor, influencing supramolecular interactions in catalysis or medicinal chemistry .

Advanced Questions

Q. How can regioselectivity challenges in Suzuki-Miyaura coupling be addressed during synthesis?

  • Ligand Engineering : Use bulky ligands (e.g., SPhos or XPhos) to suppress homocoupling and enhance ortho/meta selectivity .
  • Substrate Prefunctionalization : Introduce directing groups (e.g., pyridinyl) to the pyrimidine ring to guide coupling at the 6-position .
  • Case Study : In meta-selective borylation, anionic ligands (e.g., Bpin-OH) improve yields to >80% .

Q. What electronic properties make this compound suitable for optoelectronic applications?

  • Charge-Transfer Dynamics : The pyrimidine-boronate system exhibits intramolecular charge transfer (ICT) with λmax ~350 nm (UV-vis), useful in OLEDs or sensors .
  • DFT Calculations : HOMO-LUMO gaps (~3.2 eV) predict redox stability, validated by cyclic voltammetry (E1/2 = –1.8 V vs. Ag/AgCl) .

Q. How can researchers design biological activity studies for this compound?

  • Target Identification : Screen against kinase families (e.g., EGFR, VEGFR) using in vitro assays (IC50 determination via fluorescence polarization).
  • Structural Analogs : Compare with pyrimidine derivatives showing IC50 values of 0.5–5 µM against cancer cell lines (e.g., MCF-7) .
  • Methodology : Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets .

Q. How do computational models aid in predicting reactivity and degradation pathways?

  • DFT Studies : Calculate bond dissociation energies (BDEs) for the boronate ester (C–B BDE ≈ 65 kcal/mol), predicting hydrolysis susceptibility .
  • MD Simulations : Simulate solvation effects in aqueous DMSO to identify hydrolysis-prone conformers .

Q. How should contradictory data in synthetic yields or bioactivity be resolved?

  • Yield Discrepancies : Re-evaluate catalytic systems; Pd(OAc)₂/XPhos may improve yields from 32% to 65% compared to Pd(PPh₃)₄ .
  • Bioactivity Variability : Conduct dose-response assays in triplicate and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

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